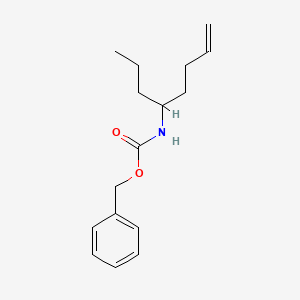
Benzyl 1-propyl-4-pentenylcarbamate
Description
Benzyl 1-propyl-4-pentenylcarbamate is a synthetic carbamate derivative characterized by a benzyl group attached to a carbamate functional group, where the nitrogen atom is substituted with a propyl chain and a 4-pentenyl moiety. Its molecular structure (C₁₆H₂₁NO₂) suggests moderate lipophilicity due to the alkyl chains and aromatic benzyl group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry, often serving as prodrugs or enzyme inhibitors.
Properties
CAS No. |
87830-33-9 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
benzyl N-oct-7-en-4-ylcarbamate |
InChI |
InChI=1S/C16H23NO2/c1-3-5-12-15(9-4-2)17-16(18)19-13-14-10-7-6-8-11-14/h3,6-8,10-11,15H,1,4-5,9,12-13H2,2H3,(H,17,18) |
InChI Key |
MQADRXFRBLMYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-propyl-4-pentenylcarbamate typically involves the reaction of benzyl alcohol with 1-propyl-4-pentenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously removed, purified, and collected.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens can be introduced using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl 1-propyl-4-pentenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of Benzyl 1-propyl-4-pentenylcarbamate involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Reactivity : Benzyl bromide’s bromide group makes it highly reactive in alkylation reactions, whereas the carbamate in this compound may confer stability and controlled release properties .
- Solubility : The pentenyl and propyl chains in the target compound likely increase lipophilicity compared to benzyl alcohol, which is water-miscible due to its hydroxyl group .
- Biological Activity: The piperidine-amine in Benzyl 4-aminopiperidine-1-carboxylate may enhance CNS penetration, whereas the carbamate group in the target compound could interact with enzymes like cholinesterases .
Hazard and Toxicity Profile
Key Observations :
Key Observations :
- Pharmaceutical Potential: The target compound’s carbamate group aligns with drug design strategies for sustained activity, similar to piperidine derivatives in CNS therapeutics .
- Versatility : Benzyl alcohol’s role as a solvent and preservative underscores the benzyl group’s utility, which may extend to the carbamate derivative in formulation science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


